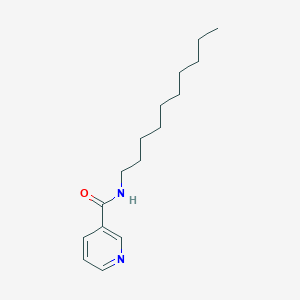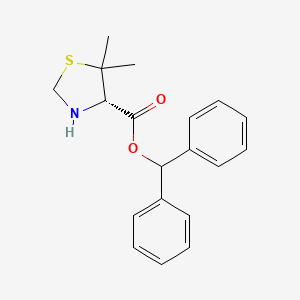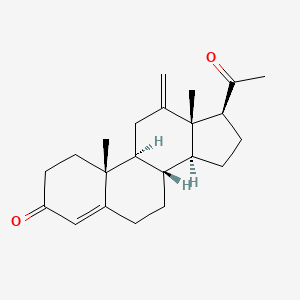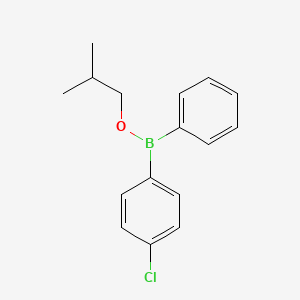![molecular formula C9H17N B14422477 1,5-Dimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-51-0](/img/structure/B14422477.png)
1,5-Dimethyloctahydrocyclopenta[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with two methyl groups attached at the 1 and 5 positions. The presence of the nitrogen atom in the ring structure imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . These reactions typically require mild conditions and can be catalyzed by various metal complexes or organic catalysts.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency. Commonly used catalysts include iron (III) chloride and copper complexes, which facilitate the condensation reactions required for pyrrole synthesis .
化学反应分析
Types of Reactions
1,5-Dimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., chlorine or bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
科学研究应用
1,5-Dimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,5-Dimethyloctahydrocyclopenta[b]pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt microbial cell membranes, and interfere with DNA replication and transcription .
相似化合物的比较
Similar Compounds
Pyrrole: A simpler five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
1,5-Dimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused cyclopentane-pyrrole structure and the presence of two methyl groups at specific positions. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
87390-51-0 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
1,5-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-5-8-3-4-10(2)9(8)6-7/h7-9H,3-6H2,1-2H3 |
InChI 键 |
IJYPZKFPBDUZRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2CCN(C2C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)




![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)



